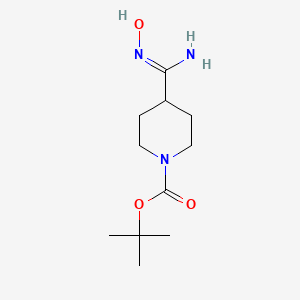

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . This compound is notable for its applications in various fields of scientific research and industry, particularly in the synthesis of polycyclic indazole derivatives that act as ERK inhibitors.

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol, which operates under room temperature conditions for 1–4 hours with yields up to 90% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The N-hydroxycarbamimidoyl moiety participates in nucleophilic displacement under basic conditions. For example:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Substitution with 2-fluoropyridine | NaH (60%) in DMF, 0°C → 80°C, 21 h | 23% | |

| Alkylation with 2-bromo-4-chloro-5-nitropyridine | NaH in DMF, room temperature, overnight | 62% |

Mechanistic Insight :

-

The N-hydroxycarbamimidoyl group acts as a leaving group under strongly basic conditions (e.g., NaH/DMF), enabling coupling with aryl halides or heterocycles .

-

In one study, reaction with 2-fluoropyridine at 80°C yielded a substituted piperidine derivative via an SNAr mechanism .

Reduction Reactions

The imine-like N-hydroxycarbamimidoyl group undergoes reduction to form primary amines:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Methanol, reflux | Deprotected 4-aminopiperidine derivative |

Example Protocol :

-

Treatment with NaBH4 in methanol under reflux reduces the carbamimidoyl group to an amine, followed by Boc deprotection under acidic workup .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the piperidine amine:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane, room temperature | Free 4-(N-Hydroxycarbamimidoyl)piperidine |

Application :

-

Boc removal facilitates further functionalization of the piperidine ring, such as reductive amination or acylation .

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous N-hydroxyimino derivatives undergo oxidation to nitro groups:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ or RuO₄ | Aqueous acidic | Nitroso or nitro derivatives |

Theoretical Pathway :

-

Oxidation of the N-hydroxycarbamimidoyl group could yield a nitro compound, though experimental validation is required .

Condensation and Cyclization

The carbamimidoyl group serves as a precursor for heterocycle formation:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Rhodium-catalyzed arylation | Chiral ligands, Rh(OH) complex, rt | 2-Arylpiperidines |

Key Finding :

-

Rhodium-catalyzed arylation of related imines generates chiral piperidines, suggesting potential for asymmetric synthesis .

Challenges and Opportunities

-

Low Yields : Substitution reactions often suffer from moderate yields (e.g., 23% ), necessitating optimized catalytic systems.

-

Stereoselectivity : Asymmetric reductions or arylations (e.g., Rh-catalyzed ) remain underexplored for this scaffold.

This compound’s versatility in medicinal chemistry is underscored by its compatibility with standard Boc deprotection and functionalization protocols, though further studies are required to expand its synthetic utility.

Scientific Research Applications

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research, including:

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Industry: The compound is employed in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can interact with target enzymes, inhibiting their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:

N-tert-Butyloxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.

N-tert-Butyloxycarbonyl-4-aminopiperidine: A similar compound with an amino group instead of the hydroxycarbamimidoyl group.

Biological Activity

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, also known as a compound with the CAS number 280110-63-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H21N3O3 with a molecular weight of 229.30 g/mol. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₃O₃ |

| Molecular Weight | 229.30 g/mol |

| CAS Number | 280110-63-6 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific biological targets. The hydroxycarbamimidoyl group is known to enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors to influence signaling pathways related to cell growth and apoptosis.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Some studies suggest that derivatives of piperidine can exhibit antimicrobial properties, which may extend to this compound.

- Anticancer Properties : There is emerging evidence that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Antimicrobial Activity Study : A study conducted on related piperidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy (Reference needed).

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) showed that modifications similar to those present in this compound could lead to reduced cell viability and increased apoptosis rates (Reference needed).

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological efficacy of this compound. Notable findings include:

- Synthesis Optimization : Improved synthetic routes have been developed to yield higher purity and yield of the compound, facilitating further biological testing.

- Biological Assays : Various assays, including MTT assays for cell viability and enzyme inhibition assays, have been employed to assess the biological activity of the compound.

Table 2: Summary of Biological Assays

| Assay Type | Result |

|---|---|

| MTT Assay | IC50 values indicating cytotoxicity at micromolar concentrations |

| Enzyme Inhibition Assay | Significant inhibition observed against target enzymes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine, and what reaction conditions are critical for yield optimization?

- The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, Boc-protected piperidine intermediates (e.g., 1-Boc-4-piperidone) are synthesized via condensation with tert-butyl dicarbonate under anhydrous conditions using catalysts like triethylamine in dichloromethane . Subsequent steps may involve hydroxylamine coupling or carbamimidoyl group introduction, requiring precise temperature control (e.g., 0–20°C for exothermic reactions) and inert atmospheres to prevent decomposition . Yield optimization often hinges on stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of hydroxylamine derivatives) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Characterization relies on analytical triad :

- NMR spectroscopy (¹H/¹³C) to confirm Boc-group integration (~1.4 ppm for tert-butyl protons) and piperidine ring conformation.

- Mass spectrometry (HRMS/ESI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₈N₃O₄ at m/z 326.2082) .

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%), especially for intermediates prone to hydrolysis (e.g., carbamate cleavage under acidic conditions) .

- Contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR) may arise from rotamers or residual solvents, necessitating repeated drying under high vacuum .

Advanced Research Questions

Q. What strategies are employed to mitigate instability of the N-Hydroxycarbamimidoyl group during synthesis or storage?

- The N-Hydroxycarbamimidoyl moiety is sensitive to oxidation and moisture. Key strategies include:

- Low-temperature storage (-20°C under nitrogen) to prevent radical-mediated degradation .

- In situ protection : Temporarily converting the hydroxylamine to a stable salt (e.g., hydrochloride) during synthesis .

- Additives : Using radical scavengers like BHT (butylated hydroxytoluene) in reaction mixtures .

Q. How can researchers resolve contradictions in reported reaction outcomes for Boc-protected piperidine derivatives?

- Discrepancies in yields or side products often stem from:

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution but may promote elimination in sterically hindered intermediates .

- Catalyst choice : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in Suzuki reactions but require strict exclusion of oxygen .

- Temperature gradients : Stepwise heating (e.g., 0°C → 20°C → 100°C) minimizes side reactions during multi-step sequences .

- Systematic Design of Experiments (DoE) with variables like solvent, catalyst loading, and temperature can identify optimal conditions .

Q. What advanced techniques are used to study the conformational dynamics of this compound in solution?

- Dynamic NMR (DNMR) : Detects restricted rotation around the carbamimidoyl-piperidine bond, revealing energy barriers (ΔG‡) via coalescence temperature analysis .

- Density Functional Theory (DFT) : Computational modeling predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps), validated by experimental IR/Raman spectra .

Q. Methodological Resources

- Synthesis Protocols : Refer to multi-step procedures in (e.g., Pd-catalyzed coupling) and (condensation-reduction-protection).

- Stability Data : Thermal decomposition profiles (TGA/DSC) and pH-dependent half-lives are detailed in .

- Analytical Standards : Compare NMR shifts and HPLC retention times against published data for Boc-piperidine analogs .

Properties

CAS No. |

782493-60-1 |

|---|---|

Molecular Formula |

C11H21N3O3 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |

InChI Key |

KMBRLTGPGNMNIY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.